Methyl 4-aminocyclopent-2-ene-1-carboxylate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl 4-aminocyclopent-2-ene-1-carboxylate hydrochloride involves several steps. One method involves the use of D-limonene as a raw material to prepare an intermediate compound through double bond addition and hydroxyl protection. The final product is obtained through elimination reaction and continuous deprotection . This method is characterized by high chiral selectivity and a yield of more than 70%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic route mentioned above can be scaled up for industrial production, given its high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminocyclopent-2-ene-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions for these reactions can vary, but they generally involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-aminocyclopent-2-ene-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for the preparation of various derivatives.
Biology: It is used in biochemical studies to understand enzyme-substrate interactions and other biological processes.
Medicine: While not used directly as a drug, it serves as a precursor for the synthesis of pharmacologically active compounds.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-aminocyclopent-2-ene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride: This compound has a similar cyclopentene structure but includes additional functional groups that confer different properties.
(1S,4R) Sertraline Hydrochloride: This compound is used as an antidepressant and has a different set of pharmacological activities.
Uniqueness
Methyl 4-aminocyclopent-2-ene-1-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and a useful tool in biochemical research.
Properties
IUPAC Name |
methyl 4-aminocyclopent-2-ene-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2-3,5-6H,4,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYRZYIXFKDJEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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